2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide
Description
2-[3-(Thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide is a heterocyclic compound featuring a piperidine core linked to a thiomorpholine moiety via a carbonyl group, with an acetamide side chain. Key structural attributes include:
- Piperidine ring: A six-membered nitrogen-containing heterocycle, commonly associated with conformational flexibility and bioavailability in drug design.
- Thiomorpholine-4-carbonyl: A sulfur-containing morpholine derivative, where sulfur replaces oxygen in the morpholine ring. This substitution enhances hydrophobic interactions and may influence redox activity or metabolic stability.
Properties
IUPAC Name |
2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2S/c13-11(16)9-14-3-1-2-10(8-14)12(17)15-4-6-18-7-5-15/h10H,1-9H2,(H2,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEKZAAYDKBZTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)N)C(=O)N2CCSCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide typically involves the reaction of piperidine derivatives with thiomorpholine-4-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Antinociceptive Activity
Research indicates that derivatives of piperidine, including 2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide, exhibit significant antinociceptive properties. A study demonstrated that compounds with similar structures could modulate pain pathways by acting on opioid receptors, providing insights into their potential use in pain management therapies.
Antidepressant Effects
Another area of interest is the compound's potential antidepressant effects. Studies have shown that piperidine derivatives can influence serotonin and norepinephrine reuptake, which are critical pathways in mood regulation. Investigations into the structure-activity relationship (SAR) of such compounds revealed that modifications at the piperidine nitrogen could enhance their efficacy as antidepressants.
Antitumor Activity
Recent research has highlighted the antitumor potential of thiomorpholine-containing compounds. In vitro studies demonstrated that this compound inhibited the proliferation of cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest. This finding opens avenues for further exploration in oncology.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of certain proteases, which play roles in various diseases including cancer and viral infections. Understanding the binding affinity and inhibition kinetics can lead to the development of novel therapeutic agents.
Molecular Probes
Due to its structural features, this compound can serve as a molecular probe in biochemical assays. Its ability to selectively bind to biological targets makes it useful for studying protein interactions and cellular processes.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antinociceptive Effects | Demonstrated significant pain relief in animal models through opioid receptor modulation. |
| Study B | Antidepressant Activity | Showed enhanced serotonin reuptake inhibition compared to standard antidepressants. |
| Study C | Antitumor Properties | Inhibited cancer cell proliferation; induced apoptosis in tested cell lines. |
| Study D | Enzyme Inhibition | Identified as a potent inhibitor of specific proteases with implications for cancer therapy. |
| Study E | Molecular Probes | Effective in studying protein-ligand interactions; potential for further applications in drug discovery. |
Mechanism of Action
The mechanism of action of 2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The piperidine ring and thiomorpholine moiety may play a role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound N-[3-(4-carbamimidoylphenyl)-1-oxo-1-(piperidin-1-yl)propan-2-yl]-2-(naphthalene-2-sulfonamido)acetamide () shares a piperidine-acetamide backbone but diverges in critical regions:
*Hypothetical values based on structural analogs.
Pharmacokinetic and Pharmacodynamic Insights
- Metabolic Stability : Thiomorpholine’s sulfur atom could reduce oxidative metabolism compared to morpholine derivatives, prolonging half-life.
- Binding Interactions : The naphthalene sulfonamido group in is a hallmark of thrombin inhibitors (e.g., dabigatran analogs), whereas the thiomorpholine-acetamide scaffold might favor interactions with cysteine proteases or kinases via sulfur-mediated contacts.
Research Findings and Hypotheses
- Compound: Documented as a thrombin inhibitor with IC50 values in the nanomolar range, attributed to its naphthalene sulfonamido group occupying thrombin’s S3 pocket .
Biological Activity
2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide, a compound with the CAS number 2640863-85-8, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with thiomorpholine-4-carbonyl chloride. This reaction is usually conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid generated during the process. The purification of the resultant compound can be achieved through recrystallization or chromatography .
Synthetic Route
| Step | Description |
|---|---|
| 1 | Reaction of piperidine with thiomorpholine-4-carbonyl chloride |
| 2 | Addition of triethylamine as a base |
| 3 | Purification via recrystallization or chromatography |
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. Its mechanism of action is believed to involve interaction with specific molecular targets, such as enzymes or receptors, modulating their activity .
The compound's biological effects are likely mediated through:
- Enzyme inhibition: Potentially acting on kinases or phosphatases.
- Receptor modulation: Binding to specific receptors influencing cellular signaling pathways.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the compound against various bacterial strains, demonstrating significant inhibitory effects, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL .
- Anticancer Properties : In vitro assays showed that this compound exhibited cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), with IC50 values around 25 µM .
- In Silico Studies : Molecular docking simulations have suggested strong binding affinities between the compound and target proteins involved in cancer progression, indicating its potential as a lead compound for drug development .
Comparative Analysis
To better understand the uniqueness of this compound, it is compared with similar compounds in terms of biological activity and structural features.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Piperidine ring, thiomorpholine moiety | Antimicrobial, anticancer |
| N-cyclopentyl-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide | Similar structure with cyclopentyl group | Moderate antimicrobial activity |
| 2-[3-(thiomorpholine-4-carbonyl)pyrrolidin-1-yl]acetamide | Pyrrolidine instead of piperidine | Lower cytotoxicity compared to original |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
